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Compound of Interest

Compound Name: Codeine phosphate sesquihydrate

Cat. No.: B1624039

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the bioequivalence of different oral formulations
of codeine phosphate sesquihydrate. The information presented is collated from various
pharmacokinetic studies and regulatory guidelines to assist in the research and development of
codeine-based medicinal products.

Executive Summary

Codeine is an opioid analgesic and antitussive agent. For a generic version of a codeine-
containing product to be approved for marketing, it must be shown to be bioequivalent to the
reference product. This means that the rate and extent of absorption of the active ingredient
are not significantly different when administered at the same molar dose under similar
experimental conditions. Key pharmacokinetic parameters used to assess bioequivalence are
the area under the plasma concentration-time curve (AUC) and the maximum plasma
concentration (Cmax). Generally, for two products to be considered bioequivalent, the 90%
confidence intervals for the ratio of the geometric means of AUC and Cmax should fall within
the acceptance range of 80% to 125%.[1][2]

Codeine is classified as a Biopharmaceutics Classification System (BCS) Class | drug,
meaning it has high solubility and high permeability.[3][4] For such drugs, in vivo
bioequivalence studies may sometimes be waived ("biowaiver") in favor of in vitro dissolution
studies, provided certain conditions are met.[3][5]
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This guide will delve into the comparative bioavailability of various codeine formulations,
present key pharmacokinetic data in a structured format, and provide an overview of the
experimental protocols typically employed in bioequivalence studies.

Comparative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of codeine from various
bioequivalence studies, comparing different formulations and conditions.

Table 1: Single-Dose Bioequivalence of Codeine Sulfate Tablets vs. Codeine Phosphate in a
Combination Tablet (Tylenol® #3)

Reference
Test Product
. Product ] 90%
(Codeine Geometric .
Parameter (Tylenol® #3 - . Confidence
Sulfate 30 mg . Mean Ratio (%)
30 mg Codeine Interval
Tablet)
Phosphate)
Reported as Reported as o
Cmax ~100% Within 80-125%
comparable comparable
Reported as Reported as o
AUC(0-1) ~100% Within 80-125%
comparable comparable
) Reported as Reported as o
AUC(inf) ~100% Within 80-125%
comparable comparable

This study demonstrated bioequivalence between the codeine sulfate tablet and the codeine
phosphate in the Tylenol® #3 combination product under fasted conditions.[1]

Table 2: Bioequivalence of Different Strengths of Codeine Sulfate Tablets
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. Geometric Mean 90% Confidence
Comparison Parameter .
Ratio (%) Interval

2x30mgvs. 1x60 o

Cmax ~100% Within 80-125%
mg
AUC(0-t) ~100% Within 80-125%
AUC(inf) ~100% Within 80-125%
4x15mgvs.1x60 o

Cmax ~100% Within 80-125%
mg
AUC(0-t) ~100% Within 80-125%
AUC(inf) ~100% Within 80-125%

This data indicates that the different tablet strengths are bioequivalent and exhibit dose
proportionality.[1]

Table 3: Food Effect on Codeine Sulfate 60 mg Tablets

Geometric
. 90%
Fed Fasted Mean Ratio .
Parameter . . Confidence
Conditions Conditions (Fed/Fasted)
Interval
(%)
Cmax 111% - 89.34 81.18 - 98.31
AUC(0-t) - - 111.98 105.27 - 119.12
AUC(inf) - - 111.83 105.20 - 118.86
Tmax (median,
1.54 1.00 1 50% -

h)

While food caused a slight decrease in the rate of absorption (decreased Cmax and increased
Tmax), the extent of absorption (AUC) was not significantly affected, and the 90% confidence
intervals were within the 80-125% equivalence window, indicating no significant food effect on
the overall bioavailability of codeine.[1]
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Table 4: Comparative Bioavailability of Codeine Phosphate (25 mg) Alone vs. in Combination
with Ibuprofen (200 mg)

Codeine Phosphate Codeine Phosphate Relative
Parameter . . L
Alone with Ibuprofen Bioavailability (%)

AUC - - 106 + 24 (mean + sd)

The bioavailability of codeine was not significantly altered when administered in combination
with ibuprofen.[6]

Table 5: Pharmacokinetics of a Liquid Controlled-Release Codeine Formulation vs. an
Immediate-Release Solution

Immediate-Release
Controlled-Release (69.7 .
Parameter Solution (23.2 mg every
mg every 12h)

4h)
Apparent Half-life (h) 8.2 3.2
AUC(0-12h) Unchanged Unchanged

The controlled-release formulation significantly protracted the apparent half-life of codeine
while maintaining an equivalent total exposure over 12 hours.[7]

Experimental Protocols

The following outlines a typical experimental protocol for a bioequivalence study of codeine
phosphate sesquihydrate formulations, synthesized from common practices described in the
literature.[1][6][7][8][9]

1. Study Design:
» Design: Single-dose, randomized, two-period, two-sequence, crossover design.[1][10]

e Washout Period: A sufficient washout period between treatments is required, typically at least
7 days, to ensure the complete elimination of the drug from the previous period.[6][9]
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Conditions: Studies are usually conducted under fasting conditions, with subjects fasting
overnight for at least 10 hours before drug administration.[1][9] For food-effect studies, a
standardized high-fat, high-calorie meal is consumed before dosing.[1]

. Study Population:
Subjects: Healthy male and female volunteers, typically between 18 and 55 years of age.

Inclusion Criteria: No clinically significant abnormalities in medical history, physical
examination, and clinical laboratory tests.[8]

Exclusion Criteria: History of allergic or adverse reactions to codeine or similar products,
treatment with known enzyme-altering drugs, and positive tests for HIV, hepatitis B, or
hepatitis C.[8]

. Dosing and Administration:
Test Product: The generic codeine phosphate sesquihydrate formulation being evaluated.
Reference Product: The approved reference listed drug (RLD).

Administration: A single oral dose of the test or reference product is administered with a
standardized volume of water.

. Blood Sampling:

Blood samples are collected in tubes containing an appropriate anticoagulant at predefined
time points.

Sampling schedule is designed to adequately characterize the plasma concentration-time
profile of codeine, including the absorption, distribution, and elimination phases. A typical
schedule might include pre-dose (0 hours) and multiple post-dose time points (e.g., 0.25,
0.5,0.75,1,15, 2, 3,4, 6, 8, 12, 16, 24, 36, and 48 hours).

. Bioanalytical Method:

Plasma concentrations of codeine (and potentially its major metabolites like morphine) are
determined using a validated bioanalytical method, typically high-performance liquid
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chromatography with tandem mass spectrometry (HPLC-MS/MS).[11]

o The method must be validated for specificity, linearity, accuracy, precision, and stability
according to regulatory guidelines.

6. Pharmacokinetic and Statistical Analysis:

» Pharmacokinetic parameters (Cmax, AUCO-t, AUCO-o, Tmax, and t1/2) are calculated from
the plasma concentration-time data for each subject.

e Cmax and AUC values are log-transformed before statistical analysis.

e An analysis of variance (ANOVA) is performed to assess the effects of formulation, period,
sequence, and subject.

e The 90% confidence intervals for the geometric mean ratios (test/reference) of Cmax and
AUC are calculated. For bioequivalence to be established, these intervals must lie within the
80-125% range.[1][2]

Visualizations

Diagram 1: Typical Bioequivalence Study Workflow
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A diagram illustrating the typical workflow of a crossover bioequivalence study.

Diagram 2: Codeine Metabolic Pathway
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A simplified diagram of the major metabolic pathways of codeine.

The metabolism of codeine is an important consideration in bioequivalence studies, particularly
its conversion to the active metabolite morphine by the polymorphic enzyme CYP2D6.[12][13]
Genetic variations in CYP2D6 can lead to significant differences in morphine exposure among
individuals, categorizing them as poor, intermediate, extensive, or ultra-rapid metabolizers.[12]
[13] While bioequivalence is typically assessed based on the parent drug (codeine),
understanding the metabolic profile can be crucial for interpreting study results and ensuring
therapeutic equivalence.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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